REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH3:5][O:6][C:7]([N:8]1[C:10](=[O:15])[CH:11]=[CH:12][C:13]1=[O:14])=[O:9].[NH2:1][CH2:2][CH2:3][OH:4].[Na+:25].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[N:1]1([CH2:2][CH2:3][OH:4])[C:10](=[O:15])[CH:11]=[CH:12][C:13]1=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)N1C(=O)C=CC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1C=CC(=O)N1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |